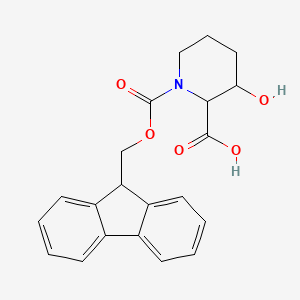

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid

Descripción

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid (hereafter referred to as the target compound) is a fluorenylmethyloxycarbonyl (Fmoc)-protected piperidine derivative. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) serves as a protective moiety for amines, widely used in peptide synthesis and organic chemistry due to its stability under basic conditions and ease of removal under mild acidic conditions . The compound features a hydroxyl group at the 3-position and a carboxylic acid at the 2-position of the piperidine ring, making it a bifunctional building block for drug discovery, particularly in the synthesis of protease inhibitors or bioactive scaffolds .

Synthetic routes for analogous Fmoc-protected piperidines often involve coupling Fmoc-chloroformate (Fmoc-Cl) with piperidine precursors under basic conditions (e.g., triethylamine in dichloromethane), followed by purification via column chromatography . For example, compound 10 in was synthesized using Fmoc-Cl and a piperidine derivative, yielding a 57% isolated product after purification .

Propiedades

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c23-18-10-5-11-22(19(18)20(24)25)21(26)27-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-19,23H,5,10-12H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKWEZNKYQXOPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid typically involves the following steps:

Fmoc Protection: The starting material, 3-hydroxypiperidine-2-carboxylic acid, is reacted with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. This reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.

Automated Systems: Employing automated systems for precise control of reaction conditions, ensuring consistency and efficiency.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The Fmoc group can be removed under basic conditions (e.g., piperidine in DMF), allowing for further functionalization of the amine group.

Common Reagents and Conditions:

Oxidation: PCC, DMP, or other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Piperidine, DMF (Dimethylformamide).

Major Products Formed:

Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.

Reduction: Formation of an alcohol from the carboxylic acid group.

Substitution: Removal of the Fmoc group, yielding a free amine.

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid is as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides. This property is crucial in synthesizing peptides that may contain sensitive functional groups that could be compromised during traditional synthetic methods.

Case Study: Solid-Phase Peptide Synthesis

In a study examining the efficiency of microreactors for peptide synthesis, this compound was utilized to couple Fmoc-protected amino acids. The results demonstrated improved yields and reduced reaction times compared to conventional methods, showcasing the compound's utility in modern peptide synthesis techniques .

Medicinal Chemistry

The compound exhibits potential biological activities due to its structural components, which suggest interactions with various biological targets. Research indicates that it may influence receptor binding or enzyme activity, making it relevant in drug discovery and development processes.

Preliminary studies have indicated that this compound interacts with specific receptors and enzymes, suggesting its potential as a lead compound in developing new therapeutics. Its ability to modulate biological pathways could lead to advancements in treating various diseases.

Organic Synthesis

Beyond peptide synthesis, this compound serves as a versatile building block in organic synthesis. Its unique reactivity allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Future Directions in Research

Ongoing research aims to explore further applications of this compound in areas such as:

- Targeted Drug Delivery : Investigating its role in creating prodrugs that release active pharmaceutical ingredients at specific sites within the body.

- Functionalized Materials : Utilizing its structure to develop new materials for use in nanotechnology and materials science.

Mecanismo De Acción

The primary mechanism of action for 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid involves its role as a protecting group. The Fmoc group protects the amine functionality during synthetic procedures, preventing unwanted side reactions. It is removed under basic conditions, typically using piperidine, which cleaves the Fmoc group and regenerates the free amine.

Comparación Con Compuestos Similares

Key Observations:

Substituent Position and Functionality: The target compound is unique in combining a hydroxyl (3-OH) and carboxylic acid (2-COOH) on the piperidine ring. Most analogs, such as the piperidine-3-carboxylic acid derivative , lack the hydroxyl group, while others feature non-hydroxyl substituents like benzyl or methoxyimino groups .

Physicochemical Properties: Melting points for related compounds vary significantly. For instance, compound 10 in has a melting point of 152–154°C, while compound 11 melts at 141–142°C . Density and boiling point data are sparse, but analogs like 2-[4-(Fmoc)piperazin-1-yl]acetic acid have a calculated density of 1.295 g/cm³ and a boiling point of 569.5°C .

Synthetic Utility: The hydroxyl group in the target compound may enhance reactivity in coupling reactions (e.g., esterification or amidation) compared to non-hydroxylated analogs . Piperidine-2-carboxylic acid derivatives are frequently used in peptidomimetics due to their conformational rigidity, whereas piperazine analogs are more common in kinase inhibitor scaffolds .

Actividad Biológica

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid (commonly referred to as Fmoc-3-hydroxypiperidine-2-carboxylic acid) is a compound of significant interest in medicinal chemistry and drug development. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its stability and bioactivity. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C21H21NO5

- Molecular Weight : 367.4 g/mol

- CAS Number : 1849869-52-8

Fmoc-3-hydroxypiperidine-2-carboxylic acid exhibits biological activity primarily through its interaction with various biological targets. It has been studied for its potential role in:

- Neuropharmacology : The compound has shown promise in modulating neurotransmitter systems, particularly in relation to cognitive functions and neuroprotection.

- Anticancer Activity : Preliminary studies suggest that it may inhibit certain cancer cell lines, although further research is necessary to elucidate the specific mechanisms involved.

Case Studies

-

Neuroprotective Effects :

- A study investigated the neuroprotective effects of Fmoc-3-hydroxypiperidine derivatives in models of neurodegenerative diseases. The results indicated that these compounds could reduce oxidative stress and apoptosis in neuronal cells, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

-

Antitumor Activity :

- In vitro studies demonstrated that Fmoc-3-hydroxypiperidine derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appeared to involve the induction of apoptosis and cell cycle arrest.

Synthesis and Derivatives

The synthesis of Fmoc-3-hydroxypiperidine-2-carboxylic acid typically involves the following steps:

- Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine ring is constructed using standard organic synthesis techniques.

- Fmoc Protection : The hydroxyl group is protected using Fmoc anhydride, enhancing solubility and stability during further reactions.

- Carboxylic Acid Formation : The final step involves converting the intermediate into the carboxylic acid form.

Table of Biological Activities

Q & A

What synthetic strategies are recommended to minimize racemization during the preparation of 1-(Fmoc)-3-hydroxypiperidine-2-carboxylic acid?

Methodological Answer:

The synthesis of Fmoc-protected amino acids requires careful control of reaction conditions to prevent racemization, particularly at stereogenic centers. Key strategies include:

- Low-temperature coupling : Use coupling reagents like HOBt/DIC or OxymaPure/COMU at 0–4°C to reduce base-induced epimerization .

- Inert atmosphere : Conduct reactions under nitrogen/argon to avoid moisture-induced decomposition of the Fmoc group .

- Monitoring by chiral HPLC : Regular analysis using chiral stationary phases (e.g., Chiralpak IA/IB) with mobile phases like hexane:isopropanol (90:10) ensures enantiomeric integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.